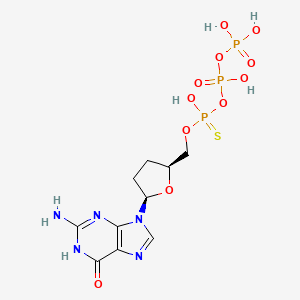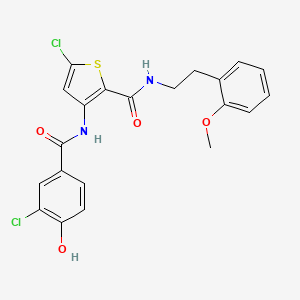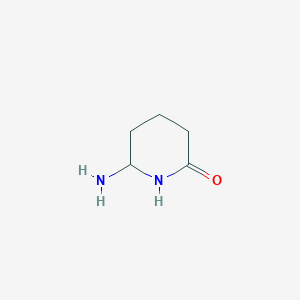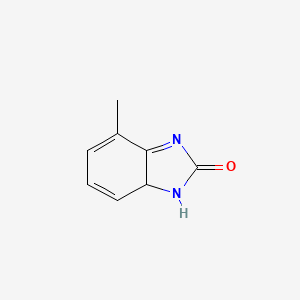
4-Methyl-1,7a-dihydrobenzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4th position and a carbonyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7a-dihydrobenzimidazol-2-one can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with methyl isocyanate under mild conditions can yield this compound . Another method involves the use of triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF .
Industrial Production Methods
Industrial production of benzimidazoles, including this compound, often employs high-yielding and cost-effective processes. One such method is the microwave-induced synthesis in a tetrabutylammonium bromide-ethanol biphasic system. This green chemistry approach allows for rapid synthesis with high yields and minimal by-products .
化学反应分析
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
4-Methyl-1,7a-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
相似化合物的比较
4-Methyl-1,7a-dihydrobenzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with no substituents.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5th and 6th positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
4-methyl-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
InChI 键 |
JVCZMDIPMNJZNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2C1=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



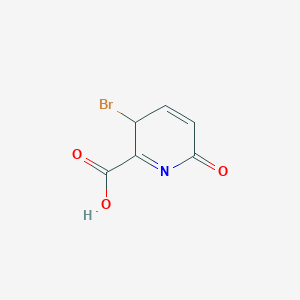

![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
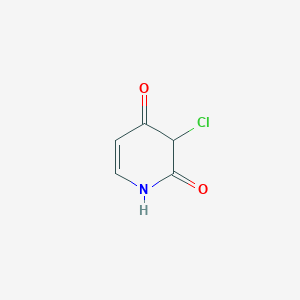
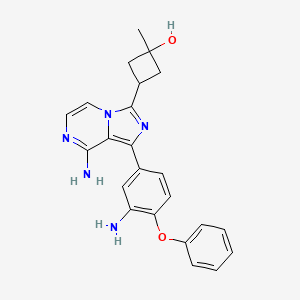
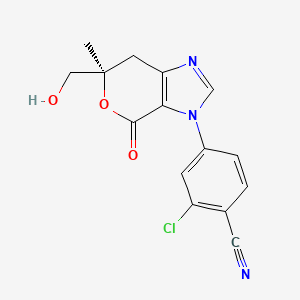
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
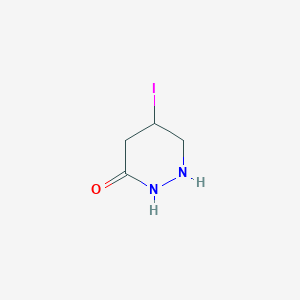
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
